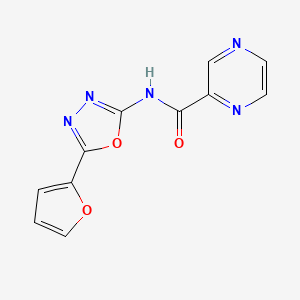

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

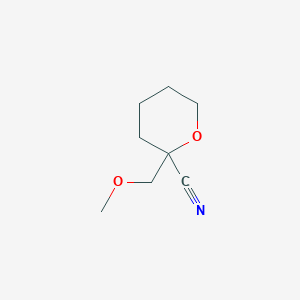

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is a chemical compound with the molecular formula C13H18N2O31. It has a molecular weight of 250.2981. This compound is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”. However, oxalamides are generally synthesized through the reaction of an amine with oxalic acid or its derivatives. The exact synthesis process for this compound may vary based on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is defined by its molecular formula, C13H18N2O31. However, the specific arrangement of these atoms in three-dimensional space, known as the compound’s conformation, could not be found in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not available in the current resources. However, oxalamides, in general, can participate in various chemical reactions, such as hydrolysis, reduction, and condensation reactions, depending on the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not fully detailed in the available resources. However, its molecular formula is C13H18N2O3 and it has a molecular weight of 250.2981.科学的研究の応用

Photopolymerization Applications

A study by Guillaneuf et al. (2010) introduced a novel compound with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound, under UV irradiation, generates corresponding alkyl and nitroxide radicals, showing significant changes in the photophysical or photochemical properties and efficiency as a conventional photoinitiator comparable to 2,2′-dimethoxyphenyl acetophenone (Guillaneuf et al., 2010).

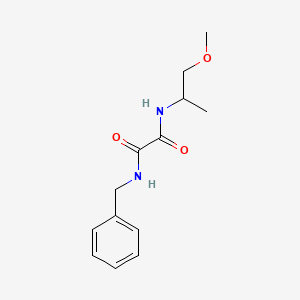

Synthesis of Di- and Mono-oxalamides

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This methodology provides a simple, high-yielding formula for both anthranilic acid derivatives and oxalamides, demonstrating the versatility of oxalamide compounds in synthetic organic chemistry (Mamedov et al., 2016).

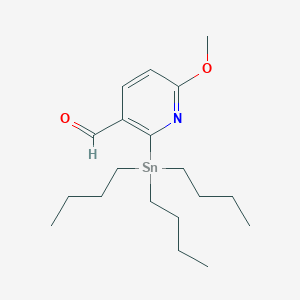

Organic Electronic Devices

Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I) and used it as a strong n-type dopant for fullerene C(60), demonstrating the highest conductivity reported for molecular n-type conductors. This compound's air stability and lack of degradation under extended exposure make it promising for various organic electronic devices (Wei et al., 2012).

Monitoring and Imaging of Human Carboxylesterase 1

A ratiometric fluorescent probe based on 2-(2-hydroxy-3-methoxyphenyl) benzothiazole (HMBT) was developed for selective monitoring of human carboxylesterase 1 (hCE1) by Liu et al. (2014). This probe is cell membrane permeable and can be used for bioassay and cellular imaging of hCE1 activity, showcasing the potential for medical diagnostic applications (Liu et al., 2014).

Safety And Hazards

“N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” is not intended for human or veterinary use1. It should be handled with care in a research setting. Specific safety and hazard information for this compound is not available in the current resources.

将来の方向性

The future directions for research on “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” are not specified in the available resources. However, given its use in research, future studies may focus on exploring its potential applications in various fields, such as material science, pharmaceuticals, or chemical synthesis.

特性

IUPAC Name |

N-benzyl-N'-(1-methoxypropan-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(9-18-2)15-13(17)12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKQCIMFHNOEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)